N-[(2-chlorophenyl)methyl]-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.
Introduction of the sulfanylacetamide group: This step involves the reaction of the pyrido[2,3-d]pyrimidine intermediate with a thiol reagent, followed by acylation with chloroacetyl chloride.
Attachment of the 2-chlorophenylmethyl group: This final step involves the alkylation of the intermediate with 2-chlorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrido[2,3-d]pyrimidine core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chlorophenylmethyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure may impart interesting properties to materials, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrido[2,3-d]pyrimidine core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-[(2-chlorophenyl)methyl]-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)acetamide: Lacks the sulfanyl group, which may affect its reactivity and binding properties.
N-[(2-chlorophenyl)methyl]-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)thioacetamide: Contains a thioacetamide group instead of a sulfanylacetamide group, which may influence its chemical and biological properties.
Uniqueness
N-[(2-chlorophenyl)methyl]-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide is unique due to the presence of both the sulfanylacetamide group and the pyrido[2,3-d]pyrimidine core. This combination of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c1-22-16-15(17(25)23(2)18(22)26)13(7-8-20-16)27-10-14(24)21-9-11-5-3-4-6-12(11)19/h3-8H,9-10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWANMPAVOFVPGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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